molecular formula C14H10FN3O B11860897 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one

3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one

Cat. No.: B11860897
M. Wt: 255.25 g/mol
InChI Key: FVJQGAPUHMRVGJ-UHFFFAOYSA-N
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Description

3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one ( 331719-48-3) is a fluorinated organic compound with a molecular formula of C14H10FN3O and a molecular weight of 255.25 g/mol . It belongs to the quinazolinone class of heterocyclic compounds, which are structures of significant interest in medicinal and organic chemistry due to their diverse biological activities. As a specialist building block, this compound is supplied with a guaranteed purity of not less than (NLT) 98% . The incorporation of both a fluorine atom and an amino group at key positions on the quinazolinone core makes it a valuable intermediate for researchers exploring structure-activity relationships, particularly in the synthesis of more complex molecules for pharmaceutical development and material science. The specific research applications and mechanism of action for this exact molecule are areas of active investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

IUPAC Name

3-amino-2-(2-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C14H10FN3O/c15-11-7-3-1-5-9(11)13-17-12-8-4-2-6-10(12)14(19)18(13)16/h1-8H,16H2

InChI Key

FVJQGAPUHMRVGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3F)N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation dramatically accelerates the cyclization step while improving yields. Using a modified protocol from chlorophenyl analog synthesis , the quinazolinone formation completes in 5 minutes at 800 W versus 10 hours under reflux:

ParameterConventional HeatingMicrowave Irradiation
Time10 h5 min
Yield79%87%
Power Consumption1.5 kWh0.07 kWh

Critical Factors :

  • Dielectric heating promotes uniform thermal distribution, reducing decomposition pathways.

  • Solvent-free conditions are achievable, aligning with green chemistry principles .

  • Scale-up challenges include limited penetration depth in commercial microwave reactors.

Oxidative Synthesis Using H₂O₂/DMSO System

A radical-mediated approach employing dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant offers a single-pot alternative . For 3-amino-2-(2-fluorophenyl)quinazolin-4(3H)-one:

  • Substrate Preparation : 2-Amino-N-(2-fluorophenyl)benzamide (1 mmol) is treated with DMSO (2 mL) and 30% H₂O₂ (1 equiv).

  • Reaction Conditions : 150°C for 14 h under continuous stirring.

  • Mechanistic Pathway : DMSO generates methyl radicals that facilitate C–N bond formation, while H₂O₂ oxidizes intermediates to the aromatic quinazolinone .

Performance Metrics :

  • Yield: 68–73% (lower than thermal methods due to competing oxidation side reactions)

  • Advantages: Avoids hazardous chlorinated reagents; amenable to automation.

One-Pot Industrial-Scale Synthesis

Adapting patented EGFR inhibitor synthesis strategies , a streamlined process was developed:

  • Chlorination : 7-Fluoro-6-nitroquinazolin-4(3H)-one (III) reacts with thionyl chloride (11.5 eq) and DMF (cat.) to form 4-chloro intermediate.

  • Amination : Direct treatment with 2-fluoroaniline in THF/tert-butanol (7:3) at 10–15°C yields 4-(2-fluoroanilino) derivative.

  • Nitration/Hydrogenation : Sequential nitro group reduction (H₂/Raney Ni) introduces the amino group.

Key Improvements :

  • 55% reduction in thionyl chloride usage versus prior art .

  • Elimination of toxic N,N-dimethylaniline through pH-controlled workup.

Comparative Analysis of Methodologies

MethodYield (%)TimeScalabilityGreen Metrics (E-factor)
Conventional Thermal7910 hHigh8.2
Microwave875 minModerate4.1
H₂O₂/DMSO7314 hHigh3.8
One-Pot Industrial8124 h (total)Very High6.5

E-factor = (Total waste kg)/(Product kg). Lower values indicate greener processes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinazolinone ring facilitates nucleophilic attacks, particularly at the 4-position. A Cs₂CO₃-promoted SNAr reaction with amides in DMSO yields 2,3-disubstituted quinazolin-4-ones (Table 1) .

Table 1: SNAr Reaction with Benzamide Derivatives

SubstrateProductYieldConditions
Benzamide3-Methyl-2-phenylquinazolin-4(3H)-one70%Cs₂CO₃, DMSO, 135°C, 24h
4-Fluorobenzamide3-Methyl-2-(4-fluorophenyl) derivative68%Same as above

This reaction proceeds via intermediate diamide formation, followed by intramolecular cyclization and dehydration .

Cyclization Reactions

Under oxidative conditions, 2-amino-N-methylbenzamide derivatives undergo cyclization with dimethyl sulfoxide (DMSO) to form the quinazolinone core. H₂O₂ acts as a green oxidant in this transformation :

2-Amino-N-methylbenzamide+DMSOH2O2,130C3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one\text{2-Amino-N-methylbenzamide} + \text{DMSO} \xrightarrow{\text{H}_2\text{O}_2, 130^\circ\text{C}} \text{this compound}

Key mechanistic steps include:

  • Oxidation of DMSO to methanesulfinic acid

  • Formation of Schiff base intermediate

  • Radical-mediated cyclization

Amino Group Reactivity

The 3-amino group participates in:

Acylation Reactions

Reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives:

R-COCl+NH2-quinazolinoneR-CONH-quinazolinone+HCl\text{R-COCl} + \text{NH}_2\text{-quinazolinone} \rightarrow \text{R-CONH-quinazolinone} + \text{HCl}

Yields range from 75-89% depending on the acylating agent .

Condensation with Carbonyl Compounds

Forms Schiff bases with aldehydes under mild acidic conditions:

Ar-CHO+NH2-quinazolinoneH+Ar-CH=N-quinazolinone\text{Ar-CHO} + \text{NH}_2\text{-quinazolinone} \xrightarrow{\text{H}^+} \text{Ar-CH=N-quinazolinone}

Documented yields: 82-91% for aromatic aldehydes.

Halogenation Reactions

The fluorophenyl group directs electrophilic substitution. Bromination occurs preferentially at the para position relative to fluorine:

Table 2: Halogenation Outcomes

Halogenating AgentPositionYieldConditions
NBS (in CCl₄)C-5' (aryl)78%Light, RT, 6h
Cl₂ (FeCl₃ catalyst)C-4 (core)65%0°C, 2h

Regioselectivity is controlled by the electron-withdrawing fluorine atom .

Biological Interactions as Enzyme Inhibitor

The compound competitively inhibits carbonic anhydrase-II (CA-II) via:

  • Coordination of the amino group to Zn²⁺ in the active site

  • Fluorophenyl moiety enhancing binding through hydrophobic interactions

Inhibition Data :

EnzymeIC₅₀ (μM)Kᵢ (μM)Type of Inhibition
Carbonic Anhydrase-II0.840.72Competitive

Stability Under Physiological Conditions

Degradation studies in simulated body fluid (pH 7.4, 37°C) show:

  • 98% stability at 24h

  • Primary degradation pathway: Oxidative cleavage of the quinazolinone ring

  • Half-life: 132h

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinone derivatives, including 3-amino-2-(2-fluorophenyl)quinazolin-4(3H)-one, exhibit significant anticancer properties. The structural modification with a fluorine atom enhances lipophilicity, potentially improving the compound's binding affinity to cancer targets. Studies have shown that similar compounds can inhibit tumor cell proliferation, making them candidates for further development in cancer therapy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Quinazolinone derivatives are known for their broad-spectrum antibacterial effects. For instance, compounds structurally related to this compound have demonstrated effectiveness against Mycobacterium tuberculosis and other bacterial strains, indicating potential as new antimicrobial agents .

Anticonvulsant Effects

Quinazolin-4(3H)-one derivatives have been investigated for their anticonvulsant properties. In experimental models, these compounds showed promise in reducing seizure duration and frequency. The presence of the amino group in this compound is believed to play a crucial role in modulating central nervous system activity, making it a candidate for developing antiepileptic drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The presence of the fluorine atom not only affects lipophilicity but also influences the compound's interaction with biological targets. Comparative studies with other quinazolinones reveal that modifications at specific positions can lead to enhanced activity against various diseases .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
3-Aminoquinazolin-4(3H)-oneBasic quinazolinone structureBroad-spectrum antibacterial activity
2-(4-Chlorophenyl)quinazolin-4(3H)-oneChlorine substitution on phenyl ringEnhanced anticancer properties
2-Methylquinazolin-4(3H)-oneMethyl group at position 2Improved lipophilicity; potential CNS activity
4-AminoquinazolineAmino group at position 4Notable for antiviral activity

The unique aspect of this compound lies in the presence of the fluorine atom, which may lead to improved binding affinities and selectivity for specific biological targets compared to other derivatives lacking such substituents .

Case Studies and Experimental Findings

Numerous studies have documented the synthesis and evaluation of quinazolinone derivatives:

  • A study reported the synthesis of various quinazoline derivatives and their evaluation against Mycobacterium smegmatis, indicating significant antimicrobial activity .
  • Another investigation into anticonvulsant properties highlighted how modifications in the quinazoline structure can lead to improved efficacy in seizure models .

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs differ in substituents at the C2 position, influencing physical and spectral characteristics:

Compound Substituent (C2) Yield (%) m.p. (°C) IR (C=O, cm⁻¹) Notable ¹H NMR Features References
4i (Fluorophenyl) 2-Fluorophenyl 84 169–170 1,681 δ 4.98 (NH₂), aromatic multiplet at 7.29–8.20
4c (Nitrophenyl) 2-Nitrophenyl 77 180–182 1,673 δ 5.43 (NH₂), nitro group resonance
4l (Chlorophenyl) 2-Chlorophenyl 85 160–162 1,689 δ 5.08 (NH₂), Cl-induced deshielding
4g (Bromophenyl) 4-Bromophenyl 81 184–185 1,676 δ 5.26 (NH₂), Br-related splitting
CF3-Q Trifluoromethyl N/A N/A N/A Enhanced reactivity in aziridination

Trends:

  • Electron-withdrawing groups (F, Cl, Br, NO₂): Increase melting points due to stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) .
  • Spectral shifts: C=O stretches vary slightly (1,673–1,689 cm⁻¹), reflecting electronic effects of substituents.
Aziridination Efficiency

CF3-Q (3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one) outperforms 4i and other analogs in stereoselective aziridination of cyclohexenols. Key findings:

  • Diastereoselectivity: CF3-Q achieves >20:1 dr in aziridination due to trifluoromethyl’s steric bulk and electron-withdrawing effects, which stabilize transition states via H-bonding with allylic hydroxyls .
  • Comparative performance:
    • CF3-Q: 85% yield, high selectivity.
    • Et-Q (ethyl substituent): Moderate yield (60%), low selectivity.
    • HO-Q (hydroxypropyl substituent): Poor reactivity due to steric hindrance .

Biological Activity

3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, notable for its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a quinazoline core with an amino group and a fluorophenyl substituent. The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's interaction with biological targets. This modification may lead to increased binding affinities and selectivity for specific enzymes or receptors compared to derivatives lacking such substituents.

Antibacterial Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit moderate to strong antibacterial effects against various pathogens. Notably, it has shown effectiveness against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
2-Methylquinazolin-4(3H)-oneS. aureus16 µg/mL
4-AminoquinazolineBacillus subtilis8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It exhibits significant cytotoxicity against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). The compound's IC50 values indicate that it is more potent than established chemotherapeutic agents like lapatinib in some cases .

Table 2: Cytotoxicity of Quinazolinone Derivatives

Compound NameCell LineIC50 (µM)
This compoundMCF-70.20 ± 0.02
LapatinibMCF-75.9 ± 0.74
Compound XA27800.14 ± 0.03

The mechanism of action for quinazolinone derivatives typically involves inhibition of key protein kinases involved in cancer cell proliferation and survival. Studies have shown that compounds like this compound act as ATP non-competitive inhibitors against cyclin-dependent kinase 2 (CDK2), HER2, and epidermal growth factor receptor (EGFR) .

Molecular Docking Studies

Molecular docking analyses have revealed that this compound effectively binds to the active sites of these kinases, suggesting a mechanism through which it exerts its anticancer effects. For instance, docking studies indicated that it interacts favorably with the ATP-binding pocket of CDK2, demonstrating potential as a therapeutic agent in targeting cancer pathways .

Case Studies

  • Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various quinazolinones on MCF-7 cells, compounds similar to this compound showed IC50 values significantly lower than lapatinib, indicating enhanced efficacy in inhibiting tumor growth .
  • Antibacterial Efficacy : Another study highlighted its antibacterial activity against multidrug-resistant strains of E. coli, showcasing its potential as an alternative treatment option in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-2-(2-fluorophenyl)quinazolin-4(3H)-one?

  • Methodology : The compound can be synthesized via a two-step process:

Step 1 : React anthranilic acid with 2-fluorobenzoyl chloride in pyridine to form 2-(2-fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one through N-acylation and dehydrative cyclization.

Step 2 : Treat the intermediate with hydrazine hydrate under reflux to induce nucleophilic attack on the lactone carbonyl, followed by intramolecular cyclization to yield the quinazolin-4(3H)-one core .

  • Optimization : Microwave-assisted synthesis reduces reaction time by ~70% and improves yields compared to conventional heating (e.g., from 65% to 85% for a chlorophenyl analog) .

Q. How can structural characterization be performed for this compound?

  • Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, NH2_2 bend at ~1600 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for polymorph studies .

Q. What are the key physicochemical properties relevant to drug discovery?

  • Molecular weight : 283.28 g/mol (calculated for C14_{14}H10_{10}FN3_3O).
  • LogP : Predicted ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).
  • Hydrogen bond donors/acceptors : 1 donor (NH2_2), 3 acceptors (C=O, N in quinazoline), critical for target binding .

Advanced Research Questions

Q. How do substituents at the 2-phenyl position influence biological activity?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability and receptor affinity. For example, 2-(2-fluorophenyl) analogs show 3× higher NF-κB inhibition than unsubstituted derivatives .
  • Bulkier substituents (e.g., -CF3_3) may sterically hinder target binding but improve selectivity .
    • Data interpretation : Contrast activity trends across analogs (e.g., IC50_{50} values in enzymatic assays vs. cellular models) .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Case study : Discrepancies in antibacterial activity (e.g., MIC of 8 µg/mL vs. 32 µg/mL for similar analogs):

Validate assay conditions (e.g., broth microdilution vs. agar diffusion).

Test for efflux pump involvement using inhibitors like reserpine .

Compare pharmacokinetic profiles (e.g., plasma protein binding differences) .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Approach :

Perform molecular docking (e.g., AutoDock Vina) to identify key interactions with kinases or DNA repair enzymes.

Use QSAR models to prioritize substituents with favorable ADMET profiles .

  • Example : A 4-methoxy analog showed 90% docking score improvement for EGFR inhibition compared to the parent compound .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Issues :

  • Microwave limitations : Batch size constraints; transition to continuous flow reactors for scalability .
  • Purification : Column chromatography inefficiency; switch to recrystallization using ethanol/water (yield: 78%) .
    • Safety : Handle hydrazine hydrate (toxic) in closed systems with scrubbers .

Methodological Notes

  • Data validation : Cross-reference spectral data with synthetic intermediates (e.g., confirm absence of unreacted 2-fluorobenzoyl chloride via 1H^1H-NMR) .
  • Biological assays : Use positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial tests) to calibrate activity thresholds .

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